5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2Si It is characterized by the presence of a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling of the trimethylsilylacetylene with the 5-fluoropyridine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate and activate reactants.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethynyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-ethynylpyridin-2-amine: Lacks the trimethylsilyl group, which can affect its reactivity and properties.
3-((Trimethylsilyl)ethynyl)pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical behavior.
Uniqueness
5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZOUBOIAZVSGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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